molecular formula C8H7BrN2O2S B15223676 Ethyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate

Ethyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate

Cat. No.: B15223676
M. Wt: 275.12 g/mol
InChI Key: PNVFCVNUMHDGSY-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate is a heterocyclic compound that features a unique structure combining a thieno and pyrazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate typically involves the reaction of 3-bromo-1H-pyrazole with ethyl 2-bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, forming the desired product. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters such as temperature, pressure, and reactant concentrations are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include azides, amines, and thiols.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include thioethers.

Scientific Research Applications

Ethyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-bromo-1H-pyrazole-5-carboxylate
  • Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate
  • Ethyl 3-bromo-1H-thieno[2,3-b]pyridine-5-carboxylate

Uniqueness

Ethyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate is unique due to its combined thieno and pyrazole ring structure, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new pharmaceuticals and studying complex biological interactions .

Properties

Molecular Formula

C8H7BrN2O2S

Molecular Weight

275.12 g/mol

IUPAC Name

ethyl 3-bromo-2H-thieno[2,3-c]pyrazole-5-carboxylate

InChI

InChI=1S/C8H7BrN2O2S/c1-2-13-8(12)5-3-4-6(9)10-11-7(4)14-5/h3H,2H2,1H3,(H,10,11)

InChI Key

PNVFCVNUMHDGSY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(NN=C2S1)Br

Origin of Product

United States

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